molecular formula C6H9NO2S2 B2721590 2-(Thiophen-3-yl)ethane-1-sulfonamide CAS No. 257889-67-1

2-(Thiophen-3-yl)ethane-1-sulfonamide

Cat. No. B2721590
M. Wt: 191.26
InChI Key: HECUDODUVQCJIC-UHFFFAOYSA-N
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Description

“2-(Thiophen-3-yl)ethane-1-sulfonamide” is a chemical compound with the CAS Number: 257889-67-1 . It has a molecular weight of 191.27 and is typically in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(3-thienyl)ethanesulfonamide . The InChI code is 1S/C6H9NO2S2/c7-11(8,9)4-2-6-1-3-10-5-6/h1,3,5H,2,4H2,(H2,7,8,9) .


Physical And Chemical Properties Analysis

“2-(Thiophen-3-yl)ethane-1-sulfonamide” is a powder . It has a molecular weight of 191.27 .

Scientific Research Applications

Facile Synthesis and Biological Activity

A study by Noreen et al. (2017) elaborates on a convenient approach for the synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reaction. This synthesis process led to compounds with significant urease inhibition and hemolytic activities. The antibacterial activities of these derivatives were also explored, indicating their potential in medicinal chemistry applications (Noreen et al., 2017).

Solid-State Photochemistry

Research by Resendiz et al. (2008) investigates the solid-state photochemistry of an alpha-thiophenyl-alpha'-thiophenyl-S,S-dioxo-substituted ketone. The study revealed unexpected photocycloaddition products under UV–vis irradiation, contributing to the understanding of thiophene compounds' photochemical behavior (Resendiz et al., 2008).

Interaction with Micellar Media

A study by Saeed et al. (2017) focused on the solubilization of thiophene derivatives in micellar solutions of anionic surfactant, Sodium dodecyl sulphate (SDS). This work provides insights into the interactions of thiophene derivatives with surfactant molecules, which is relevant for applications in drug delivery and formulation (Saeed et al., 2017).

Electrochemical Characterization and Ion-Selective Electrodes

Mousavi et al. (2008) explored the electrochemical characterization of poly(3,4-ethylenedioxythiophene) (PEDOT) doped with sulfonated thiophenes. Their work on ion-selective electrodes sensitive to Ag+ ions contributes to the development of sensors and devices for analytical applications (Mousavi et al., 2008).

High-Sensitivity Phosphorescence Probe

Zhang et al. (2020) designed and synthesized a red-emitting cyclometalated Ir(III) complex-based phosphorescent probe for rapid detection of thiophenol. This probe demonstrates the application of thiophene derivatives in developing sensitive and selective detection methods for environmental monitoring and biochemical assays (Zhang et al., 2020).

Safety And Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . For more detailed safety and hazard information, please refer to the MSDS .

Future Directions

Thiophene-based analogs have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the study and development of compounds like “2-(Thiophen-3-yl)ethane-1-sulfonamide” is likely to continue in the future.

properties

IUPAC Name

2-thiophen-3-ylethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S2/c7-11(8,9)4-2-6-1-3-10-5-6/h1,3,5H,2,4H2,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECUDODUVQCJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiophen-3-yl)ethane-1-sulfonamide

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